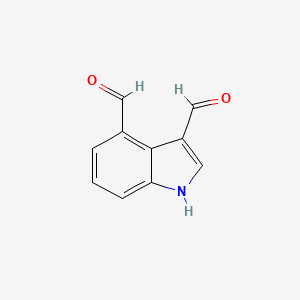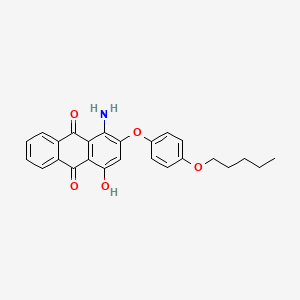
6-Nitro-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. The nitro group at the 6-position of one of the pyridine rings introduces unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2,2’-bipyridine typically involves the nitration of 2,2’-bipyridine. This can be achieved through the reaction of 2,2’-bipyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 6-position.
Industrial Production Methods: Industrial production of 6-Nitro-2,2’-bipyridine may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2,2’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 6-Amino-2,2’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
6-Nitro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Investigated for its potential as a probe in biological systems due to its ability to bind to metal ions.
Medicine: Explored for its potential therapeutic properties, including its role in inhibiting metal-induced aggregation of proteins.
Industry: Utilized in the development of materials with specific electronic properties, such as in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 6-Nitro-2,2’-bipyridine often involves its ability to coordinate with metal ions. The nitro group can influence the electronic properties of the bipyridine ligand, affecting its binding affinity and reactivity. This coordination can modulate various molecular pathways, including those involved in catalysis and electron transfer processes.
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the nitro group.
4,4’-Bipyridine: Another isomer with the pyridine rings connected at the 4-position.
6-Methyl-2,2’-bipyridine: A derivative with a methyl group at the 6-position instead of a nitro group.
Uniqueness: 6-Nitro-2,2’-bipyridine is unique due to the presence of the nitro group, which significantly alters its electronic properties and reactivity compared to other bipyridine derivatives. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity patterns.
Properties
CAS No. |
944709-04-0 |
|---|---|
Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-nitro-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H |
InChI Key |
FRWYTYWZLIDLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)

![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)



![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)




